

Comparative Analysis of Quinoline-Amide Derivatives: A Guide to Experimental Reproducibility

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Compound of Interest

Compound Name: 3-methyl-N-quinolin-5-ylbutanamide

Cat. No.: B244403

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Due to the absence of specific experimental data for "**3-methyl-N-quinolin-5-ylbutanamide**," this guide provides a comparative analysis of structurally related quinoline-carboxamide derivatives with documented biological activities. This report is intended for researchers, scientists, and drug development professionals, offering a reference for the synthesis, biological evaluation, and potential alternatives to this class of compounds. The following sections detail experimental data, methodologies, and associated signaling pathways for quinoline-derivatives acting as carbonic anhydrase inhibitors, P2X7R antagonists, and antibacterial agents.

Carbonic Anhydrase Inhibition

Quinoline-based sulfonamides have been investigated for their potential to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.

Data Summary: Quinoline-Based Carbonic Anhydrase Inhibitors

A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. The results are summarized below, with Acetazolamide (AAZ) serving as a standard inhibitor.

Compound	R Group	hCA I KI (nM)	hCA II KI (nM)	hCA IV KI (nM)
5a	H	8126	88.4	6757
5b	CH ₃	7539	85.7	5438
5h	OCH ₃	61.9	33.0	657.2
AAZ	-	250	12.1	105

Data sourced from Thacker et al., 2019.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Comparison with Non-Quinoline Alternatives

For comparison, benzenesulfonamide and other heterocyclic sulfonamides are well-established carbonic anhydrase inhibitors.

Compound	Class	hCA I KI (nM)	hCA II KI (nM)
Acetazolamide	Thiadiazole sulfonamide	250	12.1
Benzenesulfonamide	Benzenesulfonamide	1700	250

Experimental Protocol: Synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides

The synthesis involves a multi-step process starting from 8-hydroxy quinaldine.

- Oxidation: 8-hydroxy quinaldine is oxidized using selenium dioxide to yield 8-hydroxyquinoline-2-carbaldehyde.
- Further Oxidation: The carbaldehyde is then treated with hydrogen peroxide in formic acid to produce 8-hydroxyquinoline-2-carboxylic acid.
- Amide Coupling: The resulting carboxylic acid is coupled with sulfanilamide using HATU and DIPEA in DMF to form 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide.

- O-alkylation/benzylation: The final 8-substituted derivatives are obtained by reacting the product from the previous step with various alkyl or benzyl halides in the presence of potassium carbonate.[1]

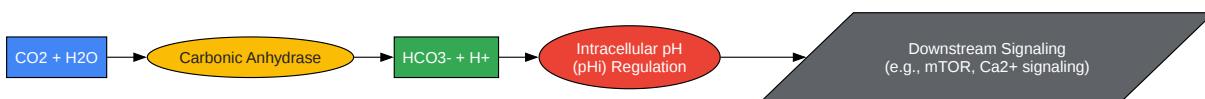
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.

- Assay Principle: The assay measures the CA-catalyzed hydration of CO₂.
- Procedure: An Applied Photophysics stopped-flow instrument is used. Phenol red (0.2 mM) serves as a pH indicator, and the reaction is monitored at 557 nm. The assay is conducted in a buffer solution (e.g., 20 mM HEPES, pH 7.4) with NaBF₄ to maintain constant ionic strength.
- Data Analysis: Initial rates of the CA-catalyzed CO₂ hydration are measured for a period of 10–100 seconds. Inhibition constants (K_I) are determined by non-linear least-squares methods from dose-response curves.

Signaling Pathway: Carbonic Anhydrase

Carbonic anhydrases play a crucial role in pH regulation, which in turn can influence various downstream signaling pathways. For instance, in cancer cells, intracellular CA activity can sensitize pH signaling to changes in CO₂ levels, impacting pathways like mTOR and calcium signaling.[5]



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Caption: Carbonic Anhydrase catalyzes the reversible hydration of CO₂.

P2X7R Antagonism

Quinoline-carboxamide derivatives have also been explored as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune responses.

Data Summary: Quinoline-Based P2X7R Antagonists

A series of quinoline-6-carboxamide benzenesulfonates were synthesized and evaluated for their ability to inhibit the human P2X7 receptor (hP2X7R).

Compound	R Group	hP2X7R IC50 (μM)
2e	4-fluoro	0.624
2f	4-iodo	0.566
2g	4-chloro	0.813
Suramin	-	~4 (7-fold less potent than 2f)

Data sourced from J. Iqbal et al., 2023.[6][7]

Comparison with Non-Quinoline Alternatives

Several non-quinoline compounds are known P2X7R antagonists.

Compound	Class	hP2X7R IC50 (μM)
A-740003	Adamantane derivative	0.018 - 0.040
AZ10606120	Pyrimidine derivative	~0.003

Experimental Protocol: Synthesis of Quinoline-6-carboxamide Benzenesulfonates

The general synthesis involves the coupling of quinoline-6-carboxylic acid with substituted benzenesulfonamides. The specific reaction conditions were not detailed in the provided search results.

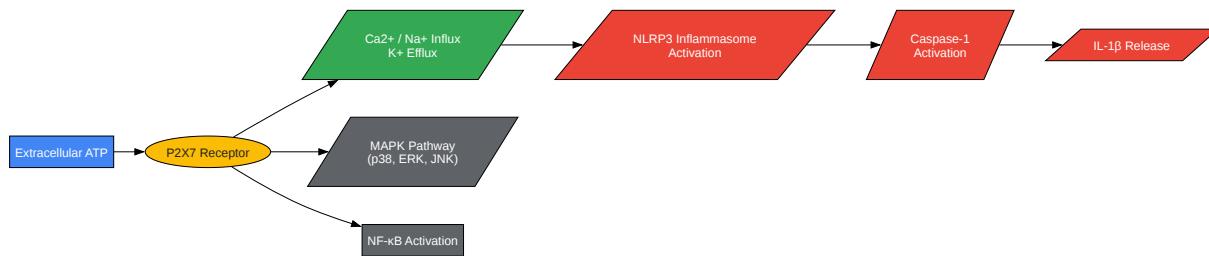
Experimental Protocol: P2X7R Antagonist Assay (Ca²⁺ Mobilization)

The inhibitory potency of the compounds is assessed using a calcium mobilization assay in cells expressing hP2X7R.

- Cell Line: Human P2X7R-expressing MCF-7 cells are used.
- Assay Principle: P2X7R activation by ATP leads to an influx of Ca²⁺, which can be measured using a fluorescent calcium indicator.
- Procedure: Cells are loaded with a calcium-sensitive dye. The test compound is added, followed by stimulation with an ATP analog (e.g., Bz-ATP). The change in fluorescence is measured using a fluorescence plate reader.
- Data Analysis: IC₅₀ values are calculated from the concentration-response curves of the antagonists.^[7]

Signaling Pathway: P2X7 Receptor

Activation of the P2X7R by extracellular ATP initiates a cascade of intracellular signaling events.^{[8][9]} This includes ion influx, activation of the NLRP3 inflammasome, and downstream activation of MAP kinases and transcription factors like NF-κB.^{[10][11]}



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Caption: P2X7R activation triggers multiple downstream signaling cascades.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a well-established class of broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Data Summary: Quinolone-Hybrid Antibacterial Agents

A novel series of ciprofloxacin derivatives hybridized with a quinazolinone moiety were synthesized and evaluated for their antibacterial activity.

Compound	Target Organism	MIC (nM)
5d	MRSA	16
5d	S. aureus	16
Ciprofloxacin	MRSA	~960 (60-fold less potent than 5d)
Ciprofloxacin	S. aureus	~960 (60-fold less potent than 5d)

Data sourced from Asl et al., 2020.[12]

Comparison with Other Broad-Spectrum Antibiotics

The following are examples of other classes of broad-spectrum antibiotics and their typical activity.

Compound	Class	Target Organism	Typical MIC Range (µg/mL)
Levofloxacin	Fluoroquinolone	S. aureus	0.5 - 2
Vancomycin	Glycopeptide	MRSA	1 - 2

Experimental Protocol: Synthesis of Fluoroquinolone-Quinazolinone Hybrids

The synthesis involves a nucleophilic substitution reaction.

- Reaction: Ciprofloxacin or sarafloxacin is reacted with 2-(chloromethyl)quinazolin-4(3H)-one.
- Conditions: The reaction is carried out in the presence of sodium bicarbonate (NaHCO_3) in dimethylformamide (DMF).[12]

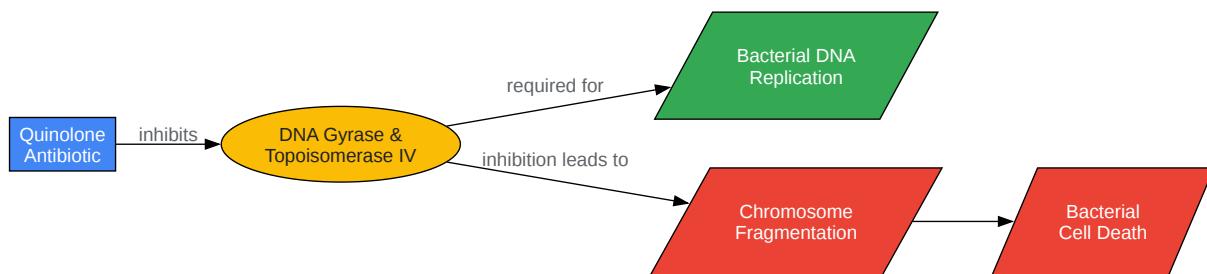
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

- Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
- Procedure: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the target bacteria.
- Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 18-24 hours at 37°C).
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Mechanism of Action: Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14][15][16][17] This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.



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Caption: Mechanism of action of quinolone antibiotics.

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